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molecular formula C12H13N3O3 B8536751 3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol

3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol

Cat. No. B8536751
M. Wt: 247.25 g/mol
InChI Key: GUCAFXFKZFJAMJ-UHFFFAOYSA-N
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Patent
US08436178B2

Procedure details

Thionyl chloride (6.3 mL) was added to a mixture of 3-nitroquinolin-4-ol (15 g) and DMF (6.9 mL) in DCM (200 mL). The mixture was heated under reflux for 3 h then cooled to 0° C. 3-Amino-1-propanol (7.3 mL) was added slowly followed by dropwise addition of TEA (36 mL) and the mixture stirred at rt for 3 h. The precipitate was filtered, washed with DCM then water. The DCM filtrate was washed with water and evaporated under reduced pressure then combined with the filtered solid. The combined solids were triturated with ether and filtered to give a yellow solid, 19.2 g
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
36 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[N+:5]([C:8]1[CH:9]=[N:10][C:11]2[C:16]([C:17]=1O)=[CH:15][CH:14]=[CH:13][CH:12]=2)([O-:7])=[O:6].CN(C=O)C.[NH2:24][CH2:25][CH2:26][CH2:27][OH:28]>C(Cl)Cl>[N+:5]([C:8]1[CH:9]=[N:10][C:11]2[C:16]([C:17]=1[NH:24][CH2:25][CH2:26][CH2:27][OH:28])=[CH:15][CH:14]=[CH:13][CH:12]=2)([O-:7])=[O:6]

Inputs

Step One
Name
Quantity
6.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
15 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC2=CC=CC=C2C1O
Name
Quantity
6.9 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.3 mL
Type
reactant
Smiles
NCCCO
Step Three
Name
TEA
Quantity
36 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with DCM
WASH
Type
WASH
Details
The DCM filtrate was washed with water
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The combined solids were triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a yellow solid, 19.2 g

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
[N+](=O)([O-])C=1C=NC2=CC=CC=C2C1NCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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